molecular formula C12H11NO3 B14428731 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- CAS No. 80427-89-0

2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-

Cat. No.: B14428731
CAS No.: 80427-89-0
M. Wt: 217.22 g/mol
InChI Key: MAAQCVAEEVPAAX-UHFFFAOYSA-N
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Description

2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is notable for its unique structure, which includes an indene moiety fused to an oxazole ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using reagents like manganese dioxide (MnO2), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, a solution of Deoxo-Fluor® in toluene and a solution of β-hydroxy amide in dichloromethane can be combined and reacted in a reactor coil at room temperature. The resulting oxazolines can then be oxidized to oxazoles using a packed reactor containing commercial manganese dioxide .

Chemical Reactions Analysis

Types of Reactions

2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, DBU, bromotrichloromethane.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Oxazoles: Compounds with a similar oxazole ring structure.

    Indenes: Compounds with a similar indene moiety.

Uniqueness

2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl- is unique due to its fused indene-oxazole structure, which imparts distinct chemical and biological properties compared to other oxazoles and indenes. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80427-89-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3,5-dimethyl-5,6-dihydrocyclopenta[f][1,3]benzoxazole-2,7-dione

InChI

InChI=1S/C12H11NO3/c1-6-3-10(14)8-5-11-9(4-7(6)8)13(2)12(15)16-11/h4-6H,3H2,1-2H3

InChI Key

MAAQCVAEEVPAAX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=CC3=C(C=C12)N(C(=O)O3)C

Origin of Product

United States

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